molecular formula C13H14N6O4 B13142323 2-[[4-Anilino-6-(carboxymethylamino)-1,3,5-triazin-2-yl]amino]acetic acid CAS No. 63114-62-5

2-[[4-Anilino-6-(carboxymethylamino)-1,3,5-triazin-2-yl]amino]acetic acid

Cat. No.: B13142323
CAS No.: 63114-62-5
M. Wt: 318.29 g/mol
InChI Key: HBVGMCVWFNPYLD-UHFFFAOYSA-N
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Description

2-[[4-Anilino-6-(carboxymethylamino)-1,3,5-triazin-2-yl]amino]acetic acid is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes an anilino group, a carboxymethylamino group, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-Anilino-6-(carboxymethylamino)-1,3,5-triazin-2-yl]amino]acetic acid typically involves multiple steps. One common method includes the reaction of cyanuric chloride with aniline to form 4-anilino-1,3,5-triazine. This intermediate is then reacted with glycine to introduce the carboxymethylamino group, resulting in the formation of the target compound. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[4-Anilino-6-(carboxymethylamino)-1,3,5-triazin-2-yl]amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The triazine ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-[[4-Anilino-6-(carboxymethylamino)-1,3,5-triazin-2-yl]amino]acetic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[[4-Anilino-6-(carboxymethylamino)-1,3,5-triazin-2-yl]amino]acetic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-7-hydroxy-chroman-2,4-dione: This compound shares some structural similarities but differs in its functional groups and overall reactivity.

    1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole: Another triazine derivative with distinct chemical properties and applications.

Uniqueness

2-[[4-Anilino-6-(carboxymethylamino)-1,3,5-triazin-2-yl]amino]acetic acid is unique due to its specific combination of functional groups and the triazine ring structure. This uniqueness contributes to its diverse reactivity and wide range of applications in various fields of research.

Properties

CAS No.

63114-62-5

Molecular Formula

C13H14N6O4

Molecular Weight

318.29 g/mol

IUPAC Name

2-[[4-anilino-6-(carboxymethylamino)-1,3,5-triazin-2-yl]amino]acetic acid

InChI

InChI=1S/C13H14N6O4/c20-9(21)6-14-11-17-12(15-7-10(22)23)19-13(18-11)16-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,20,21)(H,22,23)(H3,14,15,16,17,18,19)

InChI Key

HBVGMCVWFNPYLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)O)NCC(=O)O

Origin of Product

United States

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